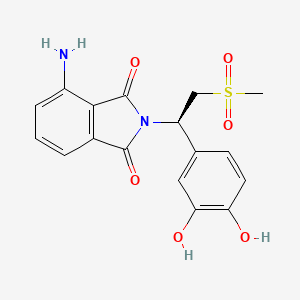
(1R)-trans-gamma-Cyhalothrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-trans-gamma-Cyhalothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture and public health to control a variety of pests. This compound is a stereoisomer of gamma-cyhalothrin, which enhances its effectiveness and specificity in targeting insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-trans-gamma-Cyhalothrin involves several steps, starting with the preparation of the key intermediate, cyano(3-phenoxyphenyl)methyl. This intermediate is then subjected to a series of reactions, including esterification and cyclization, to form the final product. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reactions and achieve high yields.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-trans-gamma-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and halogenated compounds
Applications De Recherche Scientifique
(1R)-trans-gamma-Cyhalothrin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of pyrethroids.
Biology: Researchers use it to investigate the effects of insecticides on insect physiology and behavior.
Medicine: Studies are conducted to understand its potential effects on human health and to develop safer alternatives.
Industry: It is used in the development of new formulations and delivery systems for pest control.
Mécanisme D'action
The mechanism of action of (1R)-trans-gamma-Cyhalothrin involves the disruption of the nervous system of insects. It binds to voltage-gated sodium channels, preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the regulation of nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R)-trans-gamma-Cyhalothrin include other pyrethroids such as permethrin, deltamethrin, and cypermethrin. These compounds share a similar mode of action but differ in their chemical structure and potency.
Uniqueness
This compound is unique due to its stereoisomeric form, which enhances its insecticidal activity and specificity. This makes it more effective at lower doses compared to other pyrethroids, reducing the environmental impact and potential harm to non-target organisms.
Propriétés
Formule moléculaire |
C23H19ClF3NO3 |
|---|---|
Poids moléculaire |
449.8 g/mol |
Nom IUPAC |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20+/m1/s1 |
Clé InChI |
ZXQYGBMAQZUVMI-KJLJINFSSA-N |
SMILES isomérique |
CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
SMILES canonique |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


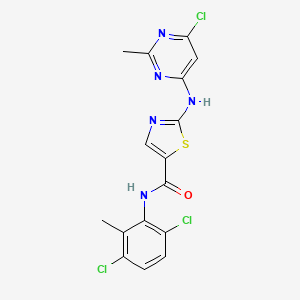
![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)
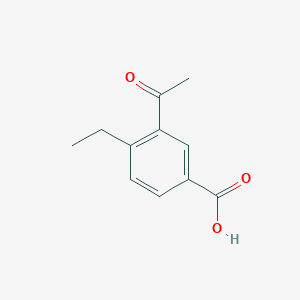
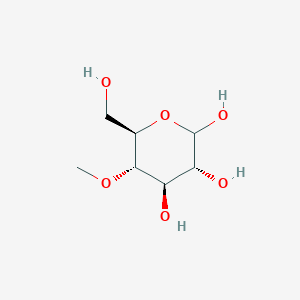


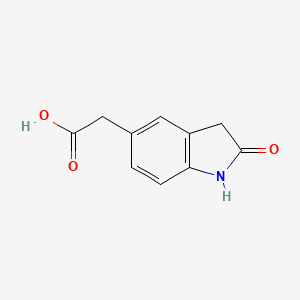

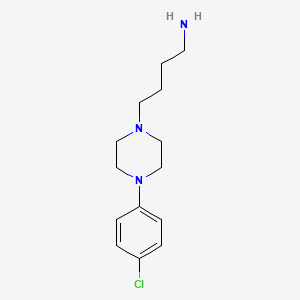

![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)


